molecular formula C14H18F2N2O3S B2631231 2,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1235161-14-4

2,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Número de catálogo: B2631231
Número CAS: 1235161-14-4
Peso molecular: 332.37
Clave InChI: DLAOOKOGDUYANA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, also known as DSP-1181, is a novel drug developed by Sumitomo Dainippon Pharma Co., Ltd. The drug has gained significant attention due to its potential therapeutic effects in treating neurological disorders such as Alzheimer's disease and schizophrenia. The following paper aims to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DSP-1181.

Aplicaciones Científicas De Investigación

  • PET Imaging in Cancers : The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a PET imaging agent for B-Raf(V600E) in cancers was discussed. This tracer was prepared from the precursor with [(11)C]CH(3)OTf through O-[(11)C]methylation and isolated by HPLC combined with SPE (Wang, Gao, Miller, & Zheng, 2013).

  • Nonaqueous Capillary Electrophoresis : A study on nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including benzamide derivatives, was conducted. This method was found to be effective for quality control of IM (Ye, Huang, Li, Xiang, & Xu, 2012).

  • Bioactivity Study of Benzamides : A study on the synthesis, characterization, and bioactivity of novel benzamides and their copper and cobalt complexes was carried out. These compounds exhibited significant in vitro antibacterial activity against various bacterial strains (Khatiwora, Joshi, Puranik, Darmadhikari, Athawale, Deshp, & Kashalkar, 2013).

  • Serotonin 4 Receptor Agonists : Another research focused on the design and synthesis of benzamide derivatives as potent serotonin 4 receptor agonists for gastrointestinal motility. These compounds showed favorable pharmacological profiles (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).

  • Metabolism of Antineoplastic Agents : The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, was studied. It was found that the drug was predominantly metabolized by amide bond cleavage (Gong, Chen, Deng, & Zhong, 2010).

  • ALK Inhibitor Pharmacokinetics : A study on the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors was conducted. This study highlighted the high clearance and short half-life of these compounds in mice (Teffera, Berry, Brake, Lewis, Saffran, Moore, Liu, & Zhao, 2013).

  • Anti-Acetylcholinesterase Activity : Research on the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity revealed that substituting the benzamide with bulky moieties significantly increased activity (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).

Propiedades

IUPAC Name

2,4-difluoro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O3S/c1-22(20,21)18-6-4-10(5-7-18)9-17-14(19)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAOOKOGDUYANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.